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Introduction
The analysis of cellular proliferation is fundamental to research in developmental biology,

oncology, and immunology. A powerful method for this analysis is the incorporation of

nucleoside analogs into newly synthesized DNA, followed by fluorescent detection. This

application note describes a protocol for the detection of proliferating cells using a two-step

click chemistry approach. First, cells are metabolically labeled with an azide-modified

nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into DNA during the S-

phase of the cell cycle. Subsequently, the incorporated azide is detected with

Carboxyrhodamine 110-PEG4-alkyne, a bright and photostable green fluorescent dye, via a

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This method provides a

superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation

steps, thus preserving cell morphology and epitope integrity for multi-color flow cytometry.

Carboxyrhodamine 110 is optimally excited by the 488 nm laser line and its fluorescence is

insensitive to pH changes between 4 and 9, ensuring stable and reliable detection.[3][4]
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The experimental workflow is based on the highly specific and efficient "click" reaction between

an azide and an alkyne.[2][3]

Metabolic Labeling: Cells are incubated with EdU, an analog of thymidine, which contains an

alkyne group. EdU is incorporated into newly synthesized DNA by cellular machinery. For the

purpose of this protocol, we will consider the metabolic labeling of cells with an azide-

modified precursor to demonstrate the use of the alkyne-containing dye.

Click Reaction: The azide-labeled DNA is then covalently bonded to Carboxyrhodamine
110-PEG4-alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated

in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.[1][5]

Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed by flow

cytometry. The intensity of the Carboxyrhodamine 110 signal is directly proportional to the

amount of newly synthesized DNA, allowing for the quantification of proliferating cells.

Materials and Reagents
Carboxyrhodamine 110-PEG4-alkyne

Azide-modified cells (e.g., cells pre-incubated with an azide-modified metabolic precursor

like L-azidohomoalanine (AHA) or Ac4ManNAz)

Copper(II) Sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Bovine Serum Albumin (BSA)

Propidium Iodide (PI) or other viability dye

Flow cytometry tubes
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Experimental Protocols
Protocol 1: Preparation of Reagents

Carboxyrhodamine 110-PEG4-alkyne Stock Solution (10 mM): Dissolve 1 mg of

Carboxyrhodamine 110-PEG4-alkyne (MW: 587.62 g/mol ) in 170 µL of anhydrous DMSO.

Store at -20°C, protected from light.

Copper(II) Sulfate Stock Solution (100 mM): Dissolve 25 mg of CuSO4·5H2O in 1 mL of

deionized water. Store at 4°C.

THPTA Stock Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.

Store at 4°C.

Sodium Ascorbate Stock Solution (500 mM): Dissolve 100 mg of sodium ascorbate in 1 mL

of deionized water. Prepare this solution fresh for each experiment.

Wash Buffer: PBS containing 1% BSA.

Staining Buffer: PBS containing 1% BSA and 0.1% saponin (for permeabilization).

Protocol 2: Cell Labeling with Carboxyrhodamine 110-
PEG4-alkyne
This protocol assumes that cells have been previously cultured with an azide-containing

metabolic precursor.

Cell Preparation:

Harvest azide-labeled cells and wash them once with 1 mL of Wash Buffer.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 100 µL of Wash Buffer.

Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

Click Reaction:
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Prepare the click reaction cocktail immediately before use. For each sample (100 µL of cell

suspension), mix the following in order:

85 µL of PBS

2.5 µL of Carboxyrhodamine 110-PEG4-alkyne stock solution (final concentration: 250

µM)

5 µL of Copper(II) Sulfate stock solution (final concentration: 5 mM)

5 µL of THPTA stock solution (final concentration: 5 mM)

2.5 µL of freshly prepared Sodium Ascorbate stock solution (final concentration: 12.5

mM)

Add 100 µL of the click reaction cocktail to 100 µL of the cell suspension.

Incubate for 30 minutes at room temperature, protected from light.

Washing:

Add 1 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

Discard the supernatant and repeat the wash step twice.

Permeabilization and Staining (for intracellular targets):

Resuspend the cell pellet in 500 µL of Staining Buffer.

Incubate for 15 minutes at room temperature.

Final Preparation for Flow Cytometry:

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 500 µL of Wash Buffer.

Add a viability dye such as Propidium Iodide (PI) at a final concentration of 1 µg/mL

immediately before analysis to exclude dead cells.
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Filter the cell suspension through a 35-µm nylon mesh to remove aggregates.

Protocol 3: Flow Cytometry Analysis
Instrument Setup:

Use a flow cytometer equipped with a 488 nm laser for excitation of Carboxyrhodamine

110.

Set up forward scatter (FSC) and side scatter (SSC) to identify the cell population of

interest.

Use a bandpass filter appropriate for Carboxyrhodamine 110 emission (e.g., 530/30 nm).

Set up a separate channel for the viability dye (e.g., for PI, use a 610/20 nm filter).

Controls:

Unstained Cells: To set the baseline fluorescence.

Cells with Azide Labeling, No Click Reaction: To control for any background fluorescence

from the metabolic labeling.

Cells without Azide Labeling, with Click Reaction: To control for non-specific binding of the

Carboxyrhodamine 110-PEG4-alkyne.

Viability Dye Control: To set the gate for live/dead cells.

Data Acquisition and Analysis:

Acquire at least 10,000 events for each sample.

Gate on the single, live cell population using FSC, SSC, and the viability dye channel.

Analyze the fluorescence intensity of Carboxyrhodamine 110 in the gated population to

determine the percentage of proliferating cells.

Data Presentation
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The following table summarizes expected results from a typical experiment analyzing cell

proliferation.

Sample Treatment

%
Carboxyrhodamine
110 Positive Cells
(Mean ± SD)

Mean Fluorescence
Intensity (MFI)
(Mean ± SD)

1. Negative Control
No Azide, No Click

Reaction
0.5 ± 0.2 150 ± 30

2. Click Reaction

Control

No Azide, Click

Reaction
1.2 ± 0.5 250 ± 50

3. Azide Labeling

Control

Azide Labeled, No

Click Reaction
0.8 ± 0.3 180 ± 40

4. Experimental

Sample (Untreated)

Azide Labeled, Click

Reaction
25.6 ± 2.1 8,500 ± 700

5. Experimental

Sample (Treated)

Azide Labeled +

Proliferation Inducer,

Click Reaction

65.3 ± 4.5 15,000 ± 1,200
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Issue Possible Cause Suggested Solution

High Background Signal

- Insufficient washing- Non-

specific binding of the dye-

High dye concentration

- Increase the number of wash

steps after the click reaction.-

Include a blocking step with

5% BSA before the click

reaction.- Titrate the

concentration of

Carboxyrhodamine 110-PEG4-

alkyne (try 5-50 µM).

Weak or No Signal

- Inefficient azide

incorporation- Inactive click

reaction components- Low cell

number

- Optimize the concentration

and incubation time for the

azide-modified metabolic

precursor.- Prepare the sodium

ascorbate solution fresh.-

Ensure all click reaction

components are added in the

correct order.- Start with at

least 1 x 10^6 cells per

sample.

High Cell Death
- Copper toxicity- Harsh cell

handling

- Reduce the incubation time

for the click reaction.- Ensure

all centrifugation steps are

performed at low speed (300-

400 x g).- Handle cells gently

throughout the protocol.

Cell Clumping
- Presence of free DNA from

dead cells

- Add 2 mM EDTA to the Wash

Buffer.- Treat with DNase I (10

µg/mL) for 15 minutes before

analysis.- Filter cells through a

nylon mesh before acquiring

on the flow cytometer.
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Caption: Experimental workflow for labeling and analyzing azide-modified cells.
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Reactants
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Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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